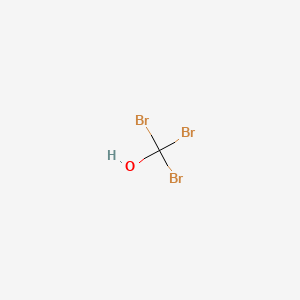
Tribromomethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromomethanol, also known as this compound, is a useful research compound. Its molecular formula is CHBr3O and its molecular weight is 268.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anesthetic Applications
General Use in Laboratory Research:
Tribromomethanol is primarily employed as an injectable anesthetic in laboratory settings. It is favored for its rapid induction and recovery times, making it suitable for short surgical procedures lasting between 5 to 30 minutes. The recommended dosage for effective anesthesia in mice is typically around 240 mg/kg when administered intraperitoneally, although doses can range from 125 mg/kg to 500 mg/kg depending on the specific requirements of the procedure .
Specific Applications:
- Surgical Procedures: It is commonly used for various surgical interventions including embryo transfer and vasectomy in the generation of genetically modified mouse lines .
- Echocardiography Studies: this compound has been utilized in cardiological studies where its effects on heart function are assessed through echocardiography. It has been noted to cause significant alterations in heart rate and left ventricular dimensions .
Safety and Efficacy Considerations
Controversies and Adverse Effects:
Despite its widespread use, this compound has been associated with several safety concerns. Reports indicate potential adverse effects such as splenic lymphocyte injury, peritonitis, and muscle necrosis . The discrepancies in reported adverse effects may arise from variations in the preparation and storage conditions of the anesthetic solution. For instance, breakdown products such as dibromoacetaldehyde have been implicated in causing toxicity .
Guidelines for Use:
Research has led to the establishment of guidelines for the preparation and storage of this compound to mitigate risks associated with its use. Studies have shown that maintaining a pH between 6.5 to 7.0 during storage significantly reduces the formation of harmful breakdown products .
Case Study 1: Anesthetic Efficacy in Different Mouse Strains
A study evaluated the efficacy and safety of this compound across different strains of mice (ICR, C57BL/6, BALB/c). It was found that varying doses influenced mortality rates significantly, highlighting the importance of strain-specific dosing protocols to ensure safety during anesthesia administration .
Case Study 2: Effects on Cardiac Function
In a detailed examination of this compound's impact on cardiac function during echocardiographic assessments, significant heart rate reductions were observed alongside left ventricular enlargement. These findings underscore the need for careful monitoring when using this anesthetic in cardiovascular studies .
Comparative Analysis of this compound with Other Anesthetics
| Anesthetic | Induction Time | Recovery Time | Common Use Cases | Notable Side Effects |
|---|---|---|---|---|
| This compound | Rapid (minutes) | Moderate (80 min) | Short surgical procedures | Potential toxicity; variable effects based on preparation |
| Isoflurane | Rapid (minutes) | Fast (minutes) | General anesthesia | Respiratory depression; requires specialized equipment |
| Ketamine | Moderate (minutes) | Variable (30-60 min) | Pain management; sedation | Hallucinations; increased heart rate |
Propriétés
Numéro CAS |
5405-30-1 |
|---|---|
Formule moléculaire |
CHBr3O |
Poids moléculaire |
268.73 g/mol |
Nom IUPAC |
tribromomethanol |
InChI |
InChI=1S/CHBr3O/c2-1(3,4)5/h5H |
Clé InChI |
ACRXLLXANWELLX-UHFFFAOYSA-N |
SMILES |
C(O)(Br)(Br)Br |
SMILES canonique |
C(O)(Br)(Br)Br |
Key on ui other cas no. |
5405-30-1 |
Synonymes |
tribromomethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















